molecular formula C9H13ClFN B15070708 (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride CAS No. 1217443-60-1

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride

Cat. No.: B15070708
CAS No.: 1217443-60-1
M. Wt: 189.66 g/mol
InChI Key: HJMGPKQOWKNPAE-FJXQXJEOSA-N
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Description

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which are positioned at the 2 and 5 locations, respectively. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Methylation: The methyl group is introduced at the 5-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Chiral Amine Formation: The chiral amine is formed through asymmetric reduction of the corresponding ketone using chiral catalysts or by employing chiral auxiliaries.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide or amine groups under appropriate conditions.

    Acylation: The amine group can be acylated to form amides using acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide, amines, and thiols.

    Acylation: Acyl chlorides, anhydrides, and carboxylic acids.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Alkanes, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

    Acylation: Amides.

Scientific Research Applications

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Fluoro-4-methylphenyl)ethanamine hydrochloride
  • (S)-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride
  • (S)-1-(2-Fluoro-6-methylphenyl)ethanamine hydrochloride

Uniqueness

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

1217443-60-1

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1S)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1

InChI Key

HJMGPKQOWKNPAE-FJXQXJEOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](C)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)N.Cl

Origin of Product

United States

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